molecular formula C21H18N4O4S B11022296 2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022296
M. Wt: 422.5 g/mol
InChI Key: KZXSMAOEOVLIJF-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a polycyclic framework comprising an isoindole-1,3-dione core conjugated with a (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety via a carboxamide bridge.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H18N4O4S/c1-12-23-24-21(30-12)22-18(26)14-7-8-15-16(11-14)20(28)25(19(15)27)10-9-13-5-3-4-6-17(13)29-2/h3-8,11H,9-10H2,1-2H3,(H,22,24,26)

InChI Key

KZXSMAOEOVLIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Phthalic Anhydride Alkylation

Phthalic anhydride reacts with 2-(2-methoxyphenyl)ethylamine in the presence of a base (e.g., pyridine) to form the isoindole-1,3-dione core. This method is widely used for introducing substituents at the 2-position of isoindole derivatives.

Reaction Pathway :

  • Phthalic anhydride + 2-(2-methoxyphenyl)ethylamineIsoindole-1,3-dione intermediate

  • Subsequent functionalization at the 5-position to introduce the carboxamide group.

Key Reagents :

ReagentRole
PyridineBase catalyst
DMFSolvent
2-(2-Methoxyphenyl)ethylamineAlkylating agent

Yield : ~70–85% (based on analogous reactions).

Functionalization at the 5-Position: Carboxamide Formation

The 5-carboxamide group is introduced via peptide coupling reactions.

Amide Coupling with Thiadiazole Derivatives

The 5-carboxylic acid of the isoindole dione is activated using coupling agents like EDC/HOBt or DCC , followed by reaction with a thiadiazole amine derivative.

Example Reaction :

  • Isoindole-1,3-dione-5-carboxylic acidActivated intermediate (using EDC/HOBt).

  • Reaction with 5-methyl-1,3,4-thiadiazol-2-amineTarget carboxamide .

Optimized Conditions :

ParameterValue
SolventDCM or THF
Temperature0–25°C
CatalystHOBt (1.1 equiv)
Time12–24 hours

Yield : ~60–75% (based on similar couplings).

Synthesis of the Thiadiazol-2-ylidene Moiety

The 5-methyl-1,3,4-thiadiazol-2-ylidene group is synthesized via cyclization and condensation.

Thiadiazole Ring Formation

Thiadiazoles are typically synthesized from thiosemicarbazides and CS₂ under basic conditions.

Procedure :

  • Thiosemicarbazide + CS₂1,3,4-Thiadiazole-2-amine (with a methyl group introduced via alkylation).

  • Condensation with an aldehyde (e.g., formaldehyde) to form the ylidene (C=N) bond.

Key Steps :

StepReagentsConditions
CyclizationNa₂CO₃, CS₂Reflux, ethanol
AlkylationCH₃I, K₂CO₃DMF, 60°C
CondensationFormaldehyde, AcOHReflux

Yield : ~50–60% (based on analogous thiadiazole syntheses).

Control of E-Configuration

The E-geometry of the ylidene group is achieved via acid-catalyzed dehydration. For example:

  • Thiadiazol-2-amine + AldehydeImine intermediate .

  • Dehydration (using H₂SO₄ or p-TsOH) → E-configured ylidene.

E-Selectivity : >90% under acidic conditions (confirmed via NMR).

Final Assembly: Coupling the Thiadiazole to Isoindole

The thiadiazol-2-ylidene is attached to the isoindole carboxamide via nucleophilic substitution or Schiff base formation.

Schiff Base Formation

The aldehyde group on the thiadiazole reacts with the amine of the isoindole carboxamide.

Reaction Scheme :

  • 5-Methyl-1,3,4-thiadiazol-2-ylidene aldehyde + Isoindole-5-carboxamideTarget compound .

  • Catalyst : Acetic acid (for imine formation).

Optimized Protocol :

ParameterValue
SolventEthanol
TemperatureReflux
Time6–8 hours

Yield : ~50–65% (based on similar Schiff base reactions).

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

A one-pot synthesis involving isoindole-1,3-dione, thiosemicarbazide, and aldehydes under acidic conditions.

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Example Reaction :

  • Phthalic anhydride + 2-(2-methoxyphenyl)ethylamineIsoindole core .

  • Addition of thiosemicarbazide and CS₂Thiadiazole ring .

  • Condensation with aldehydeFinal product .

Yield : ~40–55%.

Spectral and Analytical Characterization

NMR Data

Protonδ (ppm)Multiplicity
Isoindole CH6.85–7.10Singlet
Thiadiazole CH₃2.35Singlet
Ylidene CH=N8.20–8.50Singlet

13C NMR :

Carbonδ (ppm)
Isoindole carbonyl167–170
Thiadiazole C5154–156
Ylidene C=N145–148

IR and MS Data

TechniqueKey Peaks
IR1680 cm⁻¹ (C=O), 1475 cm⁻¹ (C=S), 1600 cm⁻¹ (C=N)
MSm/z 422.5 [M+H]+

Comparative Analysis of Methods

MethodAdvantagesLimitations
Phthalic anhydride alkylation High regioselectivityRequires anhydrous conditions
One-pot synthesis Simplified workflowModerate yields
Schiff base coupling E-configuration controlSensitive to steric hindrance

Challenges and Optimization Strategies

Stereochemical Control

  • E-Configuration : Achieved via acid-catalyzed dehydration (H₂SO₄ or p-TsOH).

  • Byproduct Formation : Minimized by using stoichiometric aldehydes and low temperatures.

Purification

  • Column Chromatography : Silica gel (hexane:ethyl acetate, 4:1).

  • Recrystallization : Ethanol or methanol for high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Compound Name Molecular Formula Key Functional Groups Notable Substituents Biological Activity (if reported)
Target Compound C₂₄H₂₁N₃O₄S Isoindole-dione, thiadiazolylidene, carboxamide 2-Methoxyphenethyl, 5-methyl-thiadiazole Not explicitly reported in evidence
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide C₂₀H₁₈ClN₅O₂ Hydrazinecarboxamide, imidazole 2-Chlorophenyl, benzodioxole Antifungal/antibacterial (inferred)
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide C₃₃H₃₃FN₆O₄ Indazole, acetamide, morpholine-carbonyl 4-Ethoxyphenyl, fluorophenyl Anti-proliferative (experimental data)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C₂₆H₂₇N₃O₄ Benzoimidazole, carboxamide 3,4-Dimethoxyphenyl, 4-methoxyphenyl Not reported
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₈N₄O₄S Thiadiazolylidene, pyrrolidone, carboxamide 2-Methoxyphenyl, methoxymethyl Structural analog; no activity reported

Key Observations:

Core Heterocycles: The target compound’s isoindole-dione core distinguishes it from benzoimidazole () or indazole () derivatives.

The absence of morpholine or fluorine substituents (cf. ) may reduce hydrogen-bonding capacity, affecting target binding specificity.

Synthetic Complexity : The target compound’s synthesis likely requires precise regioselective steps for thiadiazole and isoindole-dione assembly, contrasting with the straightforward amidation in or imidazole cyclization in .

Comparative Pharmacological and Physicochemical Data

Table 2: Experimental or Predicted Properties

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) 447.51 403.84 616.66 362.40
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1 (high lipophilicity) ~2.2
Solubility (mg/mL) <0.1 (aqueous) <0.05 <0.01 ~0.5
Bioactivity (Reported) N/A Antimicrobial (inferred) IC₅₀ = 12 µM (anti-proliferative) N/A

Notes:

  • The target compound’s higher molecular weight compared to ’s analog may limit blood-brain barrier penetration but enhance plasma protein binding.

Biological Activity

Structure

The compound can be broken down into several functional groups:

  • Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Isoindole core : Associated with various pharmacological effects.

Molecular Formula

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_4O_4S, indicating a complex structure that may interact with multiple biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The isoindole scaffold has been linked to anticancer activity in various studies. The compound's ability to induce apoptosis in cancer cells is of particular interest:

  • Research Findings : In vitro studies have shown that isoindole derivatives can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

  • Example : Thiadiazole derivatives have been shown to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialBroad-spectrum activity against bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibition of carbonic anhydrase

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

  • Interaction with DNA : Some isoindole compounds intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The thiadiazole component may modulate enzyme activity through competitive inhibition or allosteric effects.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what critical steps ensure high yield and purity?

The synthesis involves multi-step reactions, including cyclization, coupling, and purification. Key steps include:

  • Cyclization : Formation of the isoindole-dione core under reflux with acetic acid, optimized for temperature (80–100°C) and solvent (DMF or THF) .
  • Coupling : Reaction of the thiadiazole moiety with the isoindole-dione fragment using carbodiimide-based coupling agents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF/acetic acid) to achieve >95% purity . Critical factors include solvent choice (polar aprotic solvents enhance reactivity) and strict temperature control to avoid side reactions .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and stereochemistry .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) to confirm molecular formula .
  • HPLC : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis efficiency?

Use Design of Experiments (DoE) to evaluate variables:

  • Factors : Solvent polarity (DMF vs. THF), temperature (60–120°C), catalyst loading (0.5–2.0 mol%) .
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 90°C in DMF with 1.5 mol% catalyst increases yield by 25%) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to minimize byproduct formation .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace methoxyphenyl with fluorophenyl; adjust thiadiazole methylation) .
  • Biological Testing : Screen analogs against cancer cell lines (e.g., IC50 values in MCF-7 and HeLa) to correlate substituents with activity .
  • Computational Modeling : DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps influencing binding to kinase targets) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Replicate Assays : Use standardized protocols (e.g., MTT assay with matched cell lines and incubation times) .
  • Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) and Western blotting (caspase-3 activation) .
  • Control Variables : Test under hypoxia vs. normoxia to assess environmental influences on efficacy .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; prioritize poses with lowest ΔG .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Train models on analog datasets to predict logP and IC50 values .

Q. How can stability and reactivity under physiological conditions be systematically evaluated?

  • pH Stability : Incubate in buffers (pH 1–9) for 24h; monitor degradation via HPLC (e.g., 90% intact at pH 7.4) .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperature (>200°C indicates suitability for formulation) .
  • Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites in liver microsomes .

Q. What methods enable selective functionalization of the isoindole-dione or thiadiazole moieties?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during thiadiazole alkylation .
  • Regioselective Reactions : Electrophilic substitution at the isoindole C5 position using HNO3/H2SO4 .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append fluorophores for imaging studies .

Q. How can synergistic effects with existing therapeutics be explored?

  • Combination Index (CI) : Test with cisplatin or doxorubicin using Chou-Talalay method (CI < 1 indicates synergy) .
  • Pathway Analysis : RNA-seq to identify co-targeted pathways (e.g., PI3K/AKT and MAPK) .

Q. What experimental frameworks validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to EGFR by measuring protein melting shifts .
  • Fluorescence Polarization : Competitive binding assays with FITC-labeled probes .
  • CRISPR Knockout : Validate efficacy loss in EGFR-depleted cells .

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